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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

Cat. No.: B15485411 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

Iridium-Molybdenum (Ir-Mo) electrocatalysts. The focus is on understanding and preventing the

dissolution of Iridium during electrocatalytic processes, particularly the Oxygen Evolution

Reaction (OER).

Frequently Asked Questions (FAQs)
Q1: Why is my Iridium-based electrocatalyst degrading during the Oxygen Evolution Reaction

(OER)?

A1: Iridium-based catalysts, while being the state-of-the-art for OER in acidic media, are prone

to dissolution. This degradation is primarily due to the formation of unstable Iridium species at

high anodic potentials. The harsh oxidative environment of the OER can lead to the oxidation of

Iridium to higher valence states which are more soluble in the electrolyte.

Q2: How does adding Molybdenum help in preventing Iridium dissolution?

A2: Molybdenum plays a crucial role in stabilizing Iridium in the electrocatalyst through several

mechanisms:

Electronic Modulation: Strong electronic interactions between Iridium and Molybdenum

oxides can enhance the overall stability of the catalyst.
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Charge Compensation: Molybdenum can act as a buffer for charge compensation, which

helps in preventing the dissolution of Iridium.

Surface Reconstruction: High-valence Molybdenum can accelerate the reconstruction of the

catalyst surface to form self-terminating and more stable Ir-O-Mo active species.

Formation of a Passivation Layer: During the OER process, Molybdenum-based materials

can be oxidized to form a stable passivation layer that prevents further dissolution of the

catalyst.

Q3: What is a typical dissolution rate for Ir-Mo catalysts compared to pure Iridium catalysts?

A3: Ir-Mo mixed oxides have demonstrated significantly lower Iridium dissolution rates

compared to pure Iridium catalysts. For instance, certain Ir-Mo mixed oxides have shown a

24% lower Ir dissolution rate than a pure Iridium control under similar OER conditions.

Q4: What are the common signs of Iridium dissolution in my experiment?

A4: Signs of Iridium dissolution can be observed through various analytical techniques:

Decreased Electrocatalytic Activity: A noticeable drop in the OER performance, such as an

increase in overpotential required to achieve a certain current density.

Changes in Catalyst Morphology: Post-mortem analysis using techniques like Scanning

Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) may reveal

changes in the catalyst's structure, such as particle size reduction or loss of material.

Detection of Iridium in the Electrolyte: The most direct evidence is the detection of dissolved

Iridium species in the electrolyte using Inductively Coupled Plasma Mass Spectrometry (ICP-

MS).

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause Troubleshooting Steps

High Iridium dissolution

detected by ICP-MS

1. Inadequate Molybdenum

content or poor mixing of Ir

and Mo. 2. Harsh operating

conditions (e.g., excessively

high potential). 3. Unstable

catalyst support.

1. Optimize the Mo content in

your catalyst. Refer to

literature for optimal Ir:Mo

ratios. Ensure a homogeneous

distribution of Mo in the Ir

matrix during synthesis. 2.

Perform a potential-

dependence study to identify

an optimal operating potential

that balances activity and

stability. 3. Ensure the use of a

stable support material.

Mitigating the open-circuit

potential of molybdenum-

based supports is crucial for

minimizing material dissolution.

Rapid decrease in OER activity

over time

1. Significant Iridium

dissolution leading to loss of

active sites. 2. Detachment of

the catalyst layer from the

electrode. 3. Poisoning of the

catalyst surface.

1. Confirm Ir dissolution with

ICP-MS. If confirmed, follow

the steps for "High Iridium

dissolution". 2. Improve the

adhesion of the catalyst layer

by optimizing the ink

formulation and deposition

method. Consider using an

adhesion-promoting

underlayer. 3. Analyze the

electrolyte for potential

contaminants that could poison

the catalyst. Ensure high-purity

water and electrolytes are

used.
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Inconsistent catalyst

performance and stability

between batches

1. Variations in catalyst

synthesis parameters. 2.

Inhomogeneous distribution of

Iridium and Molybdenum.

1. Strictly control synthesis

parameters such as precursor

concentrations, temperature,

and calcination time. 2. Employ

synthesis techniques that

promote homogeneous mixing

of the elements, such as co-

precipitation or

electrospinning. Characterize

the elemental distribution using

techniques like Energy-

Dispersive X-ray Spectroscopy

(EDX) mapping.

Quantitative Data
Table 1: Comparison of OER Performance and Stability for Ir-based Catalysts

Catalyst
Overpotential at 10
mA cm⁻² (mV)

Iridium Dissolution
Rate

Reference

IrO₂ (commercial) 330 High

IrOₓ 333 High

Ir-Mo Mixed Oxide
~30 mV lower than

pure Ir control

24% lower than pure

Ir control

IrMoOₓ Nanofibers 267
Low (slight

degradation after 30h)

Experimental Protocols
Synthesis of Ir-Mo Oxide Nanofibers via
Electrospinning-Calcination
This protocol describes a general method for synthesizing Ir-Mo oxide nanofibers, a promising

morphology for enhanced stability.
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Precursor Solution Preparation:

Dissolve Iridium(III) chloride hydrate (IrCl₃·xH₂O) and Ammonium molybdate tetrahydrate

((NH₄)₆Mo₇O₂₄·4H₂O) in a mixture of N,N-Dimethylformamide (DMF) and ethanol.

Add Polyvinylpyrrolidone (PVP) to the solution and stir until a homogeneous viscous

solution is formed. The final concentrations and ratios of the metal precursors and PVP

should be optimized based on the desired stoichiometry and fiber morphology.

Electrospinning:

Load the precursor solution into a syringe with a metallic needle.

Apply a high voltage (e.g., 15-20 kV) between the needle and a grounded collector (e.g.,

aluminum foil).

Maintain a constant flow rate of the solution (e.g., 0.5-1.5 mL/h) and a fixed distance

between the needle and the collector (e.g., 15-20 cm).

Collect the as-spun nanofibers on the collector.

Calcination:

Carefully peel the nanofiber mat from the collector.

Place the mat in a tube furnace and heat it in air at a controlled ramp rate (e.g., 2-5

°C/min) to a specific calcination temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4

hours).

Allow the furnace to cool down naturally to room temperature.

Accelerated Degradation Test (ADT) Protocol for OER
Catalysts
This protocol is a standardized method to evaluate the stability of OER electrocatalysts in a

shorter timeframe.

Electrochemical Cell Setup:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a standard three-electrode setup with the Ir-Mo catalyst as the working electrode, a

platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the

reference electrode.

The electrolyte is typically an acidic solution, such as 0.5 M H₂SO₄.

Initial Characterization:

Perform initial cyclic voltammetry (CV) scans to characterize the catalyst's electrochemical

surface area (ECSA).

Record an initial linear sweep voltammetry (LSV) curve to determine the initial OER

activity.

Accelerated Degradation:

Apply a potential cycling protocol. A common protocol involves cycling the potential

between a lower limit (e.g., 1.2 V vs. RHE) and an upper limit (e.g., 1.6 V vs. RHE) at a

specific scan rate (e.g., 50-100 mV/s) for a large number of cycles (e.g., 1000-5000

cycles).

Alternatively, a constant potential hold at a high potential (e.g., 1.6 V vs. RHE) for an

extended period can be used.

Post-Degradation Characterization:

After the ADT, repeat the CV and LSV measurements to assess the changes in ECSA and

OER activity.

Quantification of Dissolution:

During the ADT, periodically collect aliquots of the electrolyte.

Analyze the collected electrolyte samples for dissolved Iridium and Molybdenum

concentrations using ICP-MS.
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Caption: Experimental workflow for synthesis, characterization, and stability testing of Ir-Mo

electrocatalysts.
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To cite this document: BenchChem. [Technical Support Center: Preventing Iridium
Dissolution in Ir-Mo Electrocatalysts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15485411#preventing-iridium-dissolution-in-ir-mo-
electrocatalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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